- Preparation method of Cefdinir impurity M, China, , ,
Cas no 946573-41-7 (Cefdinir Lactone)
Cefdinir Lactone structure
Product Name:Cefdinir Lactone
Numero CAS:946573-41-7
MF:C14H13N5O5S2
MW:395.413519620895
CID:827218
Update Time:2023-09-21
Cefdinir Lactone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cefdinir Lactone
- Cefdinir Lactone Discontinued
- CEFDINIR IMPURITY E (REFERENCE GRADE)
- (αZ)-2-Amino-α-(hydroxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-3-methyl-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-4-thiazoleacetamide (ACI)
- Cefdinir CP impurity M
-
- Inchi: 1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t4?,8-,12-/m1/s1
- Chiave InChI: UEHIFMGCXPDQOP-CXMNRGBSSA-N
- Sorrisi: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=N\O)[C@H]2SCC3C(C)OC(=O)C=3N12
Proprietà calcolate
- Massa esatta: 395.03600
Proprietà sperimentali
- PSA: 200.75000
- LogP: 0.41290
Cefdinir Lactone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 40 h, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2.5 - 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2.5 - 3
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, 25 - 30 °C; 1 h, 35 - 40 °C; 40 °C → 10 °C; 15 h, 10 °C
Riferimento
- Improved synthesis of Cefdinir and its polymorphic form, an antibacterial active pharmaceutical ingredient, Synthetic Communications, 2007, 37(13), 2275-2283
Cefdinir Lactone Raw materials
- Cefdinir
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-, hydrate (2:3), (6R,7R)-
Cefdinir Lactone Preparation Products
Cefdinir Lactone Letteratura correlata
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Related Categories
- Solventi e Chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati Peptidi, fornisci solo il testo tradotto.
- Solventi e Chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati aminoacidi, peptidi e analoghi Peptidi, fornisci solo il testo tradotto.
946573-41-7 (Cefdinir Lactone) Prodotti correlati
- 63527-52-6(Cefotaxime)
- 234096-34-5(Cefovecin)
- 178422-42-9(Cefdinir Related Compound A)
- 178422-45-2(2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac)
- 178949-04-7((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti